![molecular formula C18H16Cl2N2O B5548834 2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar benzamides involves multiple steps, including the use of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines. These compounds are synthesized as potential neuroleptics and evaluated for inhibitory effects on specific behaviors in animal models, showing a correlation between structure and activity (Iwanami et al., 1981).

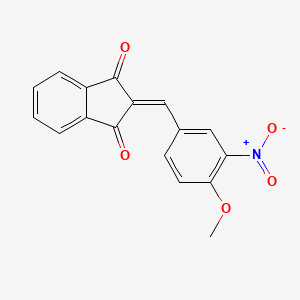

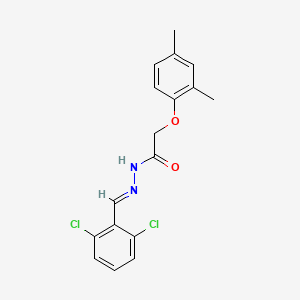

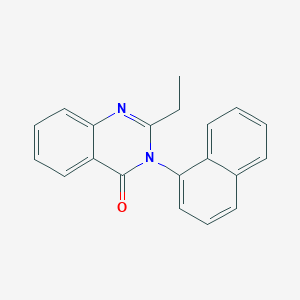

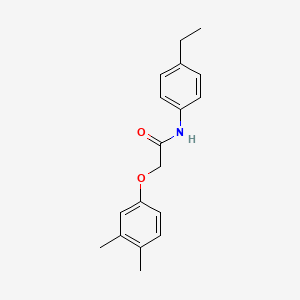

Molecular Structure Analysis

The crystal structure and molecular conformation of similar compounds have been determined using X-ray diffraction, showcasing specific dihedral angles between aromatic rings and orientations of functional groups (Saeed et al., 2010), (Geetha et al., 2019).

Chemical Reactions and Properties

The reactivity of such compounds includes their ability to undergo various chemical reactions, forming new derivatives with potential biological activities. The synthetic routes often involve refluxing with specific reagents to yield novel structures with distinct functional groups (Sharma et al., 2016).

Physical Properties Analysis

The physical properties, such as melting points and crystalline structures, are crucial for understanding the stability and suitability of these compounds for further applications. These properties are determined through comprehensive analytical techniques including IR, NMR, and MS spectra analysis (Tang Li-jua, 2015).

Chemical Properties Analysis

Chemical properties, including the reactivity towards various reagents and conditions, are explored through synthesis and characterization of derivatives. Studies demonstrate the potential of these compounds to interact with biological targets, influenced by their chemical structure and substituents (Pavlova et al., 2022).

Scientific Research Applications

Pharmacological Properties and Clinical Use

Research on compounds like metoclopramide and eticlopride highlights the study of benzamide derivatives in the context of their pharmacological properties and clinical applications, particularly in treating gastrointestinal and neurological disorders. Metoclopramide, for example, is used in gastro-intestinal diagnostics and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. It demonstrates how benzamide derivatives can impact gastrointestinal motility and provides a basis for exploring other benzamides for similar or novel therapeutic applications (Pinder et al., 2012).

Environmental Science and Toxicology

Studies on the environmental fate, behavior, and toxicology of compounds such as parabens and the herbicide 2,4-D illustrate the importance of understanding the ecological impact of chemical substances. These studies assess the persistence, bioaccumulation, and potential adverse effects of chemicals on ecosystems and human health, emphasizing the need for safe chemical use and the development of biodegradable alternatives (Haman et al., 2015).

Biodegradation and Environmental Remediation

The research on microbial biodegradation of herbicides based on 2,4-D highlights the role of microorganisms in mitigating environmental pollution. Such studies are crucial for developing bioremediation strategies to address the contamination of agricultural environments with synthetic herbicides and for understanding the mechanisms through which microorganisms can degrade and neutralize harmful chemicals (Magnoli et al., 2020).

Supramolecular Chemistry and Nanotechnology

Research on benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrates the application of supramolecular chemistry in designing materials with novel properties for use in nanotechnology, polymer processing, and biomedical applications. This area of study provides insights into how the understanding of molecular self-assembly and intermolecular interactions can be leveraged to create advanced materials and devices (Cantekin et al., 2012).

properties

IUPAC Name |

2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O/c1-11-13(14-4-2-3-5-17(14)22-11)8-9-21-18(23)15-7-6-12(19)10-16(15)20/h2-7,10,22H,8-9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJAYHOMYNXHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)

![5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5548811.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)

![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)